USP30 inhibitor 11 is a chemical compound designed to inhibit the activity of the Ubiquitin-Specific Protease 30, an enzyme that plays a critical role in the regulation of mitochondrial function and cellular stress responses. The inhibition of USP30 has been associated with enhanced mitophagy, particularly in neuronal cells, making it a potential therapeutic target for neurodegenerative diseases where mitochondrial dysfunction is prevalent.
The compound USP30 inhibitor 11 was synthesized as part of a broader effort to develop selective small-molecule inhibitors targeting USP30. Research has shown that these inhibitors can effectively modulate the deubiquitination process, thereby influencing mitochondrial dynamics and cellular health. The synthesis and characterization of this compound are documented in various scientific studies, including those published in prominent journals and patent filings .
USP30 inhibitor 11 falls under the category of small-molecule inhibitors. It is classified as a deubiquitinase inhibitor, specifically targeting the USP30 enzyme. This classification is crucial for understanding its mechanism of action and potential applications in biomedical research.
The synthesis of USP30 inhibitor 11 typically involves several organic chemistry techniques, including:
The synthesis process generally includes the following steps:
USP30 inhibitor 11 possesses a unique molecular structure characterized by specific functional groups that confer its inhibitory properties. The exact structure can be elucidated through techniques such as X-ray crystallography or advanced NMR spectroscopy.
USP30 inhibitor 11 undergoes specific chemical reactions that facilitate its binding to the USP30 enzyme. These reactions can be categorized as:
The kinetics of these reactions can be studied using various biochemical assays, including:
The mechanism by which USP30 inhibitor 11 exerts its effects involves several steps:
Research indicates that compounds like USP30 inhibitor 11 can significantly enhance mitophagy rates in neuronal models, particularly under conditions that induce mitochondrial stress .
USP30 inhibitor 11 has several important applications in scientific research:
Ubiquitin Specific Protease 30 is a deubiquitinating enzyme anchored to the outer mitochondrial membrane via an N-terminal transmembrane domain. Its catalytic domain faces the cytosol, enabling precise regulation of mitochondrial protein ubiquitination. Structurally, Ubiquitin Specific Protease 30 employs a unique catalytic triad (Cys77, His452, Ser477) that preferentially cleaves Lys6-linked ubiquitin chains—a selectivity distinct from most ubiquitin-specific proteases. This specificity arises from three molecular features: a hydrophobic palm subdomain (containing His445, His452, Trp475) that contacts ubiquitin Phe4 patches; hydrogen bonding between ubiquitin’s β1/β2 strands and Ubiquitin Specific Protease 30’s thumb-palm loops; and precise positioning of the scissile isopeptide bond within the catalytic cleft [2].
Ubiquitin Specific Protease 30 antagonizes mitophagy initiation by dynamically reversing ubiquitin tags on outer mitochondrial membrane proteins (e.g., Translocase of Outer Membrane 20, Mitofusin 1/2). Under depolarizing conditions, Phosphatase and Tensin Homolog Induced Kinase 1 accumulates on damaged mitochondria, recruiting Parkin to ubiquitinate substrates. Ubiquitin Specific Protease 30 counteracts this by continuously removing ubiquitin chains, thereby raising the ubiquitination threshold required for autophagosome engulfment [1] [3]. Genetic or pharmacological inhibition of Ubiquitin Specific Protease 30 shifts this equilibrium:
Table 1: Ubiquitin Specific Protease 30's Molecular Interactions in Mitophagy Regulation
Interacting Molecule | Interaction Site | Functional Consequence | Validation Model |
---|---|---|---|
Lys6-linked di-ubiquitin | Thumb-palm subdomains | Cleavage preference established | Crystal structure (2.8Å resolution) |
Translocase of Outer Membrane 20 | Ubiquitinated lysines | Deubiquitination inhibits mitophagy tagging | Human induced pluripotent stem cell-derived neurons |
Parkin | Ubiquitin chains on mitochondria | Antagonizes Parkin-mediated ubiquitination | Parkin knockout neurons + carbonyl cyanide m-chlorophenylhydrazone |
Phospho-Ser65-ubiquitin | Catalytic cleft (Cys77-His452-Ser477) | Substrate recognition impaired upon phosphorylation | Time-resolved FRET in depolarized mitochondria |
Ubiquitin Specific Protease 30 overexpression creates a pathophysiological brake on mitochondrial quality control, directly implicating it in neurodegenerative and oncological processes. In Parkinson’s disease models, Ubiquitin Specific Protease 30 hyperactivity amplifies α-synuclein toxicity through defective mitochondrial clearance:
In cancer, Ubiquitin Specific Protease 30 supports survival by modulating Protein Kinase B/Mechanistic Target of Rapamycin signaling. During mitochondrial stress in HeLa cells:
Table 2: Disease-Specific Pathologies Linked to Ubiquitin Specific Protease 30 Dysregulation
Disease Context | Ubiquitin Specific Protease 30 Status | Key Pathological Features | Functional Rescue Approach |
---|---|---|---|
Parkinson’s disease (α-synuclein model) | Wild-type (overactive) | ↑ pS129 α-synuclein; ↓ mitophagy; ↑ dopaminergic neuron loss | Ubiquitin Specific Protease 30 knockout or MTX115325 inhibitor |
Autosomal recessive Parkinson’s disease (Parkin mutant) | Wild-type (unopposed) | Impaired mitophagy; ↑ mitochondrial area; ↑ reactive oxygen species | Ubiquitin Specific Protease 30 inhibitor (e.g., USP30i-37) |
T-cell leukemia | Overexpressed | ↑ Protein Kinase B activation; ↓ apoptosis during stress | ST-539 inhibitor + mitochondrial toxins |
Hepatic steatosis | Knockout | ↓ Fatty liver accumulation (protective) | Genetic ablation (ageing model) |
Targeting Ubiquitin Specific Protease 30 offers a compelling disease-modifying strategy for Parkinson’s disease by directly addressing impaired mitophagy—a core pathological mechanism in both familial and sporadic forms. The rationale is anchored in three key observations:
The Michael J. Fox Foundation currently funds biomarker development for Ubiquitin Specific Protease 30 inhibition, recognizing its potential to modify Parkinson’s disease progression. Preclinical data demonstrate that Ubiquitin Specific Protease 30 inhibitors increase ubiquitin conjugates on mitochondria, alter dopamine metabolite profiles, and reduce glial activation—actionable biomarkers for clinical translation [5] [10]. Phase I trials of MTX325 are scheduled for early 2024, representing the first targeted mitophagy-enhancing therapy for Parkinson’s disease [10].
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